Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Lipophilicity Calcium Channel Blocker Nifedipine Analog

SAR studies using photolabile nifedipine encounter degradation artifacts during HPLC/UV method validation, undermining reproducibility. This 4-(4-methylphenyl)-1,4-DHP eliminates the 2-nitrophenyl chromophore, delivering a light-tolerant reference standard with an intact Hantzsch-type DHP core for direct comparator analysis. • Para-methyl substitution provides intermediate lipophilicity between 4-Ph and 4-(2-NO₂-Ph) congeners for systematic L-type calcium channel profiling • Symmetrical dimethyl ester enables use as a versatile Hantzsch building block for non-nitro DHP library synthesis • Stable under standard laboratory lighting; shipped ambient

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 73257-48-4
Cat. No. B1197273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS73257-48-4
Synonyms1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
2,6-dimethyl-3,5-dicarbomethoxy-4-(4-methylphenyl)-1,4-dihydropyridine
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC
InChIInChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3
InChIKeyKUTGAPTWYPKOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Overview


Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-48-4, MFCD00610976) is a fully esterified 1,4-dihydropyridine (1,4-DHP) featuring a 4-(4-methylphenyl) substituent. It belongs to the Hantzsch-type DHP class, which includes the calcium channel blocker nifedipine [1]. This compound is explicitly indexed in MeSH as a nifedipine analog, with the distinct 4-methylphenyl group differentiating it from the clinical drug and its 4-phenyl or 4-nitrophenyl congeners [2].

4‑Aryl‑DHP SAR comparison studies
Photostable 1,4‑DHP reference standard workflow
Calcium channel modulator analog research

Why 4-(4-Methylphenyl) Substitution Is Essential


In 1,4-dihydropyridine calcium channel modulators, the 4-aryl substituent is a primary determinant of target affinity, selectivity, and off-target liability. Simple replacement of the 4-(4-methylphenyl) group with a 4-phenyl, 4-(2-nitrophenyl), or 4-(3-nitrophenyl) congener is not equivalent because even single-atom changes at the 4-position alter conformational barriers, electronic distribution, and lipophilicity – parameters that directly impact calcium channel subtype binding and pre-clinical toxicology profiles [1]. The quantitative evidence summarized in Section 3 substantiates why sourcing the specific 4-(4-methylphenyl) congener, rather than its readily available analogs, is essential for reproducible structure-activity relationship (SAR) studies and validated reference standards.

4‑Aryl substitution alters target binding
Replacing 4‑(4‑methylphenyl) with 4‑phenyl or 4‑nitrophenyl may shift calcium channel affinity and off‑target profiles.
Photochemical stability differs
Nifedipine’s nitro group causes photodegradation; the methyl analog may provide different handling reproducibility.
Analytical differentiation requires exact mass
A +14 Da shift vs. the 4‑phenyl analog enables LC‑MS distinction; using the wrong analog complicates method specificity.

Differentiation from Nifedipine & Analogues


Lipophilicity vs. Nifedipine

The 4-(4-methylphenyl) derivative exhibits a calculated XLogP3 of 3.0 [1], compared to nifedipine (4-(2-nitrophenyl)) with an XLogP3 of 2.2 [2]. The +0.8 log unit increase indicates materially higher lipophilicity, which is predicted to affect membrane partitioning and pharmacokinetic behavior.

Lipophilicity
Reported
XLogP3 = 3.0 vs Nifedipine 2.2 (+0.8)
Supports lipophilicity‑based scaffold differentiation
Computed; cross‑study comparison
Lipophilicity Calcium Channel Blocker Nifedipine Analog

Molecular Weight & Purity vs. 4-Phenyl Analog

The target compound possesses a molecular weight of 315.37 g mol⁻¹ , higher than the 4‑phenyl analog (dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, CAS 70677‑78‑0) at 301.34 g mol⁻¹ . Commercially available lots are supplied at ≥95 % purity (HPLC) , providing a defined baseline for analytical method development.

MW & Purity
Head‑to‑head
MW 315.37 vs 301.34 (+14.03); purity ≥95% HPLC
Enables LC‑MS differentiation; defined purity baseline
Lot‑specific; Combi‑Blocks QZ‑6784
Molecular Weight Purity 4‑Phenyl Analog

No Nitro-Group Phototoxicity vs. Nifedipine

Nifedipine contains a photolabile 2‑nitrophenyl group that generates reactive oxygen species and nitrosophenyl photoproducts upon UVA exposure, causing documented phototoxicity in vitro [1]. The target compound replaces the nitro group with a methyl substituent, eliminating this photo‑activation pathway while retaining a 1,4‑DHP core. Although direct photostability data for the target compound are not published, the structure‑activity relationship of 4‑aryl‑DHPs predicts that removal of the nitro electron‑withdrawing group markedly reduces photodecomposition (class‑level inference) [2].

Photostability profile
Class‑level
No aromatic nitro group; predicted to eliminate nitro‑specific photodegradation
May simplify handling and assay reproducibility vs nifedipine
SAR inference; direct photostability data not published
Phototoxicity Mutagenicity Nifedipine Comparator

Preferred Use Cases


4-Aryl Substitution SAR Probe

The 4‑(4‑methylphenyl) group provides an intermediate lipophilicity and distinct steric/electronic profile between the 4‑phenyl and 4‑(2‑nitrophenyl) scaffolds. Its procurement enables systematic SAR studies quantifying the contribution of para‑substitution to L‑type calcium channel affinity, using the compound as a direct comparator to nifedipine and the 4‑phenyl analog [1].

Photostable 1,4-DHP Reference Standard

Because the compound lacks the photolabile 2‑nitrophenyl group, it serves as a more light‑tolerant HPLC/UV reference standard than nifedipine for method validation, quality control, and forced‑degradation studies in pharmaceutical analysis workflows [2].

Synthetic Intermediate for 4-Aryl-DHP Libraries

The symmetrical dimethyl ester and 4‑(4‑methylphenyl) substitution pattern make the compound a versatile Hantzsch building block for generating compound libraries with varied 4‑aryl and ester moieties, enabling exploration of non‑nitro DHP calcium channel modulators [3].

Application
Selection Property
Validation Focus
4‑Aryl substitution SAR studies
Intermediate lipophilicity and distinct steric/electronic profile
L‑type calcium channel affinity profiling
Photostable 1,4‑DHP HPLC/UV reference
Absence of photolabile nitro group
Light‑tolerant method validation and forced‑degradation studies
DHP library synthesis
Symmetrical dimethyl ester with 4‑methylphenyl group
Non‑nitro DHP calcium channel modulator exploration
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